molecular formula C22H16ClNO3S B2826575 [4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-21-3

[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2826575
CAS RN: 1114886-21-3
M. Wt: 409.88
InChI Key: WWKJBBCDKFYKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C22H16ClNO3S and its molecular weight is 409.88. The purity is usually 95%.
BenchChem offers high-quality [4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

  • Benzothiazinones, including similar structures, have been explored for their new anti-tuberculosis drug potentials, with studies focusing on their structural characterization as part of the drug development process (Eckhardt et al., 2020).
  • Research into cyclohepta[b][1,4]benzothiazines has revealed their formation and reactions, providing foundational knowledge for chemical synthesis and potential pharmaceutical applications (Shindo, Ishikawa, & Nozoe, 1985).

Chemical Synthesis and Reactivity

  • Novel synthesis methods for benzoxazine derivatives with anti-stress oxidative properties have been developed, indicating the versatility of similar compounds in synthesizing biologically active molecules (Largeron & Fleury, 1998).
  • Investigations into the synthesis and reactivity of benzothienooxazines have provided insights into their chemical properties and potential applications in creating new chemical entities (Ried, Oremek, & Guryn, 1981).

Pharmacological Applications

  • The synthesis and characterization of novel benzothiazinone derivatives, including their potential antimicrobial and analgesic activities, demonstrate the therapeutic applications of benzothiazine compounds in medicine (Jayanna et al., 2013).

Material Science and Molecular Docking Studies

  • Molecular docking studies of benzothiazine derivatives have explored their interactions with biological targets, suggesting their utility in drug design and discovery processes (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-11-12-17(13-18(15)23)24-14-21(22(25)16-7-3-2-4-8-16)28(26,27)20-10-6-5-9-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJBBCDKFYKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

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